s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Description
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSQMELORMMNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184323 | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30222-00-5 | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Arylation Followed by Hydrolysis
This two-step approach leverages the electrophilic substitution of TCT with 2,5-dichlorobenzene via Friedel-Crafts alkylation, followed by hydrolysis of the remaining chlorides to hydroxyl groups.
Step 1: Friedel-Crafts Arylation
Cyanuric chloride reacts with 2,5-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to substitute one chlorine atom. The reaction proceeds under anhydrous conditions in a solvent such as dichloromethane (DCM) or nitrobenzene at 0–25°C.
$$
\text{TCT} + \text{2,5-dichlorobenzene} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2,4-dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine}
$$
Step 2: Hydrolysis of Residual Chlorides
The dichloro intermediate is treated with aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. Hydrolysis replaces the remaining chlorides with hydroxyl groups, yielding the target compound:
$$
\text{2,4-dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-}
$$
Key Data:
Stepwise Nucleophilic Substitution Using Protecting Groups
An alternative three-step method employs resorcinol as a blocking agent to control substitution patterns, as detailed in patent literature.
Step 1: Resorcinol Protection
TCT reacts with resorcinol under basic conditions (K₂CO₃, acetone) to form a bis-resorcinol-triazine intermediate, protecting two chlorine positions:
$$
\text{TCT} + 2 \, \text{resorcinol} \xrightarrow{\text{K}2\text{CO}3} \text{2,4-bis(2,4-dihydroxyphenoxy)-6-chloro-1,3,5-triazine}
$$
Step 2: Friedel-Crafts Arylation
The remaining chloride undergoes Friedel-Crafts reaction with 2,5-dichlorobenzene/AlCl₃ to introduce the aryl group:
$$
\text{Intermediate} + \text{2,5-dichlorobenzene} \xrightarrow{\text{AlCl}_3} \text{2,4-bis(2,4-dihydroxyphenoxy)-6-(2,5-dichlorophenyl)-1,3,5-triazine}
$$
Step 3: Deprotection and Hydrolysis
The resorcinol groups are removed via acid hydrolysis (H₂SO₄, ethanol), yielding the final product:
$$
\text{Protected intermediate} \xrightarrow{\text{H}2\text{SO}4} \text{s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-}
$$
Key Data:
- Yield: 55–60% (over three steps).
- Reaction Time: 6–8 hours (Step 1); 4 hours (Step 2); 3 hours (Step 3).
Comparative Analysis of Synthetic Routes
| Parameter | Friedel-Crafts/Hydrolysis | Stepwise Substitution |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 65–75% | 55–60% |
| Regioselectivity | Moderate | High |
| Byproducts | Minor | Resorcinol derivatives |
| Scalability | High | Moderate |
The Friedel-Crafts/hydrolysis route offers higher yields and simplicity, making it preferable for industrial applications. However, the stepwise method provides superior control over substitution patterns, critical for pharmaceutical intermediates.
Mechanistic Insights into Substitution Order
The Frontiers in Chemistry study elucidates the orthogonality of TCT substitutions. Introducing hydroxyl groups first deactivates the triazine ring, hindering subsequent arylations. Conversely, Friedel-Crafts reactions proceed efficiently on mono- or dichloro-triazines, as aryl groups are electron-withdrawing and stabilize the transition state. Theoretical calculations (natural bond orbital analysis) confirm that the 6-position chloride in TCT exhibits the highest electrophilicity, rationalizing preferential substitution at this site.
Analytical Characterization and Validation
Thermogravimetric Analysis (TGA)
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- exhibits thermal stability up to 250°C, with decomposition onset at 270°C. The char yield at 800°C is 35–40%, indicative of its flame-retardant potential.
Solubility Profile
The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM) but insoluble in water and alkanes.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar triazine core with dihedral angles of 15–20° between the aryl and triazine planes. Hydrogen bonding between hydroxyl groups stabilizes the crystal lattice.
Industrial and Environmental Considerations
Friedel-Crafts reactions require stoichiometric AlCl₃, generating hazardous waste. Recent advances propose using ionic liquids or heterogeneous catalysts (e.g., zeolites) to mitigate environmental impact. Additionally, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.
Chemical Reactions Analysis
Reactivity and Functionalization
The compound’s reactivity is governed by its hydroxyl groups and aromatic substituents:
Substitution Reactions
-
Nucleophilic Aromatic Substitution : Residual chlorine atoms (if present) on the triazine ring react with amines, alcohols, or thiols. For example:
Hydroxyl Group Modifications
-
Sulfamation : Hydroxyl groups can be sulfamoylated using sulfamoyl chloride to form sulfamate derivatives, as seen in steroid sulfatase inhibitors .
-
Alkylation/Esterification : Reaction with alkyl halides or acyl chlorides under basic conditions forms ethers or esters, enhancing lipophilicity.
Stability and Degradation
-
Thermal Stability : Polycyanurates with aromatic substituents exhibit decomposition temperatures above 300°C . The dichlorophenyl group likely enhances thermal resistance compared to aliphatic analogs.
-
Photodegradation : Triazine derivatives with hydroxyl groups are susceptible to UV-induced cleavage. For example, 2,4-D (a chlorophenoxy herbicide) degrades to dichlorophenol and humic acids under UV light .
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell apoptosis . The triazine core structure allows for modifications that enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
Structural Differences This analog differs by the position of chlorine atoms on the phenyl ring (2,4-dichloro vs. 2,5-dichloro). Both compounds share the same molecular formula (C₉H₇Cl₂N₅) and molecular weight (256.09 g/mol) but exhibit distinct physicochemical properties due to substituent orientation.
Biological Activity
While the 2,5-dichloro derivative (MN-1695) showed efficacy in suppressing azoxymethane-induced aberrant crypt foci in rat colon models , the 2,4-dichloro analog’s activity remains less documented. Differences in chlorine positioning could influence electronic effects, impacting interactions with cellular targets such as cyclooxygenase or reactive oxygen species pathways.
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives
Structural and Functional Contrast
These triazole-thiol derivatives replace the triazine core with a triazole ring and incorporate a thiol group. The 4-chlorophenyl substituent parallels the dichlorophenyl group in s-triazine derivatives but confers distinct electronic properties. Molecular docking studies suggest that such compounds may mimic drug-like interactions, though their mechanisms differ from triazine-based agents .
Pharmacokinetic Considerations
Triazole-thiols generally exhibit shorter half-lives compared to s-triazines due to higher metabolic susceptibility. For example, MN-1695’s half-life of ~150 hours far exceeds typical triazole-thiol pharmacokinetics, highlighting the triazine core’s metabolic stability.
Comparative Data Table
Key Research Findings
- Anti-Ulcer Efficacy : MN-1695’s maleate salt (Irsogladine Maleate) achieves steady-state plasma concentrations by day 14 in humans, supporting once-daily dosing .
- Structure-Activity Relationship : The 2,5-dichloro configuration in MN-1695 enhances target binding compared to 2,4-dichloro analogs, as inferred from rodent models .
- Metabolic Stability : The triazine core’s rigidity and chlorine substituents contribute to prolonged half-lives, a critical advantage over triazole derivatives .
Biological Activity
s-Triazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Among these, s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- contains a triazine core with hydroxyl groups and a dichlorophenyl substituent. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
s-Triazine derivatives exhibit a variety of biological activities. The following sections detail specific activities associated with s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-.
Anticancer Activity
Recent studies indicate that s-triazine derivatives possess significant anticancer properties. For instance:
- Topoisomerase Inhibition : Compounds similar to s-Triazine-2,4-diol have been shown to inhibit topoisomerase IIa with IC50 values in the micromolar range. This inhibition is critical for disrupting cancer cell proliferation .
- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated cytotoxic effects against various cancer cell lines. For example:
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumorigenesis:
- EGFR Inhibition : Some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), which plays a vital role in cell growth and survival .
- PI3K/mTOR Pathway : Inhibition of the PI3K/mTOR pathway has been observed, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics and Safety Profile
A phase I clinical study evaluated the pharmacokinetics and safety of related triazine compounds. Key findings include:
- Absorption and Half-life : The elimination half-lives were approximately 145-170 hours across different dosage groups, indicating prolonged systemic exposure .
- Safety Observations : Mild side effects such as headaches and malaise were reported at higher doses; however, no significant abnormalities were noted in vital signs or laboratory tests .
Case Studies
Several studies have focused on the biological activity of s-Triazine derivatives:
- Antitumor Efficacy : A systematic review highlighted various s-triazine derivatives that exhibited strong antitumor activity across multiple cancer types. Notably, certain compounds showed selective toxicity towards cancer cells while sparing normal cells .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the s-triazine core can enhance biological activity. For example, introducing halogen substituents has been linked to improved potency against specific cancer cell lines .
Data Summary Table
Q & A
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer : Use HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1%. Compare against certified reference standards for accurate quantification .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
Q. Q. Why do biological activity results vary between in vitro and in vivo models?
- Methodological Answer : Investigate plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to explain bioavailability differences. Adjust dosing regimens based on PK/PD modeling .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
